molecular formula C15H20O2Si B8798658 Methyl 3-[4-[(Trimethylsilyl)ethynyl]phenyl]propanoate

Methyl 3-[4-[(Trimethylsilyl)ethynyl]phenyl]propanoate

Cat. No. B8798658
M. Wt: 260.40 g/mol
InChI Key: KQULSZAOIPIPGZ-UHFFFAOYSA-N
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Patent
US08586607B2

Procedure details

The title compound was prepared from methyl 3-(4-iodophenyl)propanoate (250 mg, 0.86 mmol) and trimethylsilylacetylene (0.22 mL, 1.70 mmol) according to the general procedure IA. After filtration through Celite, the product was obtained as a brown oil and used without purification in the next step. Rf: 0.38 (EtOAc:hexanes, 1:5); 1HNMR (CDCl3) δ 7.39-7.37 (m, 2H), 7.13-7.11 (m, 2H), 3.65 (s, 3H), 2.96-2.91 (t, 2H, J=7.6 Hz), 2.63-2.58 (t, 2H, J=7.8 Hz), 0.24 (s, 9H); 13CNMR (CDCl3) δ 173.1, 141.1, 132.1, 128.2, 121.1, 105.0, 93.8, 51.6, 35.6, 30.8, 0.0.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1.[CH3:14][Si:15]([C:18]#[CH:19])([CH3:17])[CH3:16]>>[CH3:14][Si:15]([C:18]#[C:19][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1)([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
IC1=CC=C(C=C1)CCC(=O)OC
Name
Quantity
0.22 mL
Type
reactant
Smiles
C[Si](C)(C)C#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration through Celite
CUSTOM
Type
CUSTOM
Details
the product was obtained as a brown oil
CUSTOM
Type
CUSTOM
Details
used without purification in the next step

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)C#CC1=CC=C(C=C1)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.